Aminoguanidine hydrochloride

Overview

Description

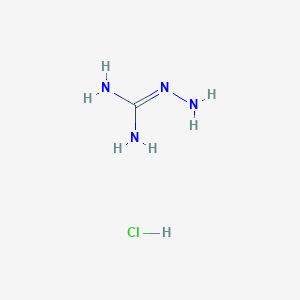

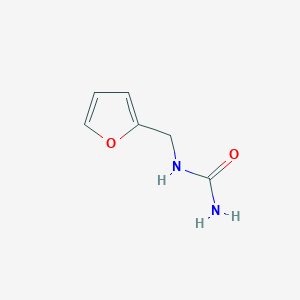

Aminoguanidine hydrochloride is a chemical compound with the molecular formula CH7ClN4. It is known for its role as an inhibitor of nitric oxide synthase and its ability to trap early glycation products, thereby preventing their further reaction with biological molecules. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of diabetic complications such as neuropathy, retinopathy, and nephropathy .

Mechanism of Action

Target of Action

Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) and Aldose Reductase . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. Aldose Reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose .

Mode of Action

This compound acts as an inhibitor of both NOS and Aldose Reductase . It inhibits the formation of glycosylated proteins, also known as advanced glycosylation end-products (AGEs), and has other actions including the inhibition of aldose reductase . This compound prevents the formation of AGEs without forming an adduct with the glycosylated peptide .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the formation of AGEs, which are involved in the pathogenesis of various diseases, including diabetic complications . By inhibiting NOS, it reduces the production of nitric oxide, a reactive nitrogen species involved in oxidative stress . It also inhibits Aldose Reductase, thereby affecting the polyol pathway .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of the compound .

Result of Action

This compound has several molecular and cellular effects. It prevents lipid peroxidation, increases glutathione (GSH) levels, and recovers the glutathione S-transferase (GST) activity impaired by oxidative stress . It also inhibits the upregulation of iNOS, heat shock protein 27 (Hsp27), endothelial activation markers (VE-cadherin, PECAM), mesenchymal markers (vimentin, fascin, and HSP47), and inflammation markers (IL-1β, IL-6, Foxp3, and IL-10) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study investigating the effects of this compound on tomato roots treated with short-term salt stress, it was found that the compound could dramatically rearrange polyamine catabolism and related reactive species backgrounds, especially the nitric oxide-related mechanisms . This suggests that environmental stressors, such as salt stress, can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Aminoguanidine hydrochloride is a diamine oxidase and nitric oxide synthase inhibitor . It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone . It also inhibits selectively inducible nitric oxide synthase and scavenges reactive oxygen species, thus being an antioxidant agent protecting various cells and tissues from oxidative stress .

Cellular Effects

This compound has been shown to have anti-inflammatory and radical scavenging properties . It prevents lipid peroxidation, increases GSH levels, and recovers the GST activity impaired by IRI . It also inhibits elements of inflammation, endothelial activation, and mesenchymal transition during IRI .

Molecular Mechanism

This compound reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In a study, this compound was administered in drinking water at 1 g/l from the time rats were 6 months until they were 24 months of age . The antioxidant effect of this compound was studied measuring GSSH/GSSG ratio, GST activity, lipoperoxidation, iNOS, and Hsp27 levels .

Dosage Effects in Animal Models

In a study, the antioxidant effects of this compound (50 mg/kg, intraperitoneal) were investigated and its association with molecular pathways activated by IRI (30 min/48 h) in the kidney of rats was studied . The study showed that this compound prevented lipid peroxidation, increased GSH levels, and recovered the GST activity impaired by IRI .

Metabolic Pathways

This compound reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . This suggests that this compound is involved in the metabolic pathways that involve the formation of glycosylated proteins and aldose reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine bicarbonate with hydrochloric acid. The reaction typically proceeds as follows: [ \text{NH}_2\text{NH}\text{C(=NH)NH}_2 \cdot \text{H}_2\text{CO}_3 + \text{HCl} \rightarrow \text{NH}_2\text{NH}\text{C(=NH)NH}_2 \cdot \text{HCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting aminoguanidine sulfate with sodium chloride. The reaction is carried out in an aqueous medium, and the resulting this compound is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Aminoguanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form guanidine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reactions with aldehydes and ketones are typically carried out in methanol or ethanol as solvents

Major Products:

Oxidation: Guanidine derivatives.

Reduction: Hydrazine derivatives.

Substitution: Hydrazones

Scientific Research Applications

Aminoguanidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and guanidines.

Biology: It is studied for its role in inhibiting the formation of advanced glycation end products, which are implicated in aging and diabetic complications.

Medicine: It has potential therapeutic applications in the treatment of diabetic complications, such as nephropathy, retinopathy, and neuropathy.

Industry: It is used in the production of pharmaceuticals and as a stabilizer in certain industrial processes

Comparison with Similar Compounds

- Nitroaminoguanidine

- 1,3-Diaminoguanidine hydrochloride

- Thiosemicarbazide

- Semicarbazide hydrochloride

Comparison: this compound is unique in its dual role as an inhibitor of both advanced glycation end products and nitric oxide synthase. This dual functionality makes it particularly effective in mitigating oxidative stress and inflammation, which are common pathways in various pathological conditions. In contrast, similar compounds like nitroaminoguanidine and thiosemicarbazide may have more specialized applications, such as antimicrobial or antifungal activities .

Properties

IUPAC Name |

amino(diaminomethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDZFAGVPPMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(N)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-17-4 (Parent) | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

110.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-18-7, 1937-19-5 | |

| Record name | Aminoguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aminoguanidine hydrochloride exert its effects?

A1: this compound primarily acts as an inhibitor of advanced glycation end product (AGE) formation. It does so by reacting with reactive carbonyl groups present in glycation intermediates, thereby preventing the formation of AGEs. [] This inhibition has been shown to have therapeutic potential in mitigating complications associated with diabetes and aging. []

Q2: What are advanced glycation end products (AGEs) and how are they relevant to disease?

A2: AGEs are a complex family of compounds formed by the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. [] This process, known as glycation, alters the structure and function of these biomolecules. Accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases like atherosclerosis and Alzheimer's disease. []

Q3: What specific enzymes or pathways does this compound target?

A3: this compound is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] By inhibiting iNOS, this compound reduces the production of nitric oxide (NO), a signaling molecule implicated in inflammation and various physiological processes. [, ] This selective inhibition makes it a valuable tool for studying the role of iNOS in different biological systems.

Q4: Can this compound influence polyamine levels in plants?

A4: Research suggests that this compound can mimic the effects of mutations in the AtCuAOδ gene in Arabidopsis thaliana. [] This gene encodes a copper-containing amine oxidase involved in polyamine catabolism. Mutations in AtCuAOδ lead to increased putrescine, spermidine, and spermine levels, along with developmental changes like delayed germination and flowering. [] this compound treatment of wild-type Arabidopsis seeds mimicked the delayed germination phenotype, suggesting its potential to influence polyamine homeostasis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is CH6N4 • HCl, and its molecular weight is 110.55 g/mol.

Q6: Has this compound demonstrated any catalytic properties?

A8: this compound itself is not known to exhibit catalytic activity. It primarily functions as a nucleophile and a reactant in various chemical reactions. [, , , ]

Q7: Have there been any computational studies on this compound?

A9: Quantum chemical calculations have been employed to determine the ¹³C magnetic shielding tensors of this compound. [] These calculations, performed using density functional theory (DFT), provide insights into the electronic structure and properties of the molecule. [] Such computational approaches can aid in understanding structure-activity relationships and designing new derivatives with improved properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B106038.png)